molecular formula C13H23F3N2O2 B1443550 tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate CAS No. 1803611-77-9

tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate

Cat. No.: B1443550
CAS No.: 1803611-77-9
M. Wt: 296.33 g/mol
InChI Key: FFDUITUPEHFOHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a solvent like dichloromethane (DCM). The reaction is carried out at room temperature and monitored until completion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring and quality control measures in place .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted carbamates .

Scientific Research Applications

tert-Butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it valuable in research and development for exploring new chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)17-8-10-4-6-18(7-5-10)9-13(14,15)16/h10H,4-9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDUITUPEHFOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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